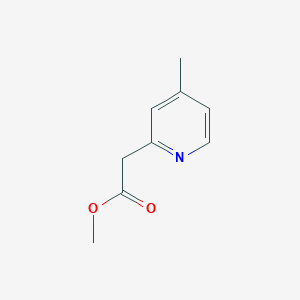

Methyl 2-(4-methylpyridin-2-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(4-methylpyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7-3-4-10-8(5-7)6-9(11)12-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOJKAPIFKCDQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 2-(4-methylpyridin-2-yl)acetate involves multiple steps. One common method includes the reaction of 4-methyl-2-pyridinecarboxylic acid with methanol in the presence of a catalyst . The reaction conditions typically involve heating the mixture under reflux for several hours. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

Ester Hydrolysis and Derivatives Formation

The acetate group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Nucleophilic Substitution at the Ester Group

The carbonyl carbon is susceptible to nucleophilic attack, enabling the synthesis of amides, thioesters, and other derivatives.

Reduction Reactions

The ester group can be reduced to primary alcohols or aldehydes.

Pyridine Ring Functionalization

The 4-methylpyridine ring participates in electrophilic substitution and coordination chemistry.

Electrophilic Aromatic Substitution

The methyl group at the 4-position directs electrophiles to the 3- and 5-positions of the pyridine ring.

Coordination Chemistry

The pyridine nitrogen coordinates with transition metals, forming complexes used in catalysis.

| Metal Salt | Conditions | Complex | Application |

|---|---|---|---|

| , RT | -pyridine complex | Suzuki-Miyaura cross-coupling catalysis . | |

| , RT | -pyridine complex | Oxidation reactions . |

Oxidation Reactions

The methyl group on the pyridine ring and the acetate moiety can be oxidized.

| Oxidizing Agent | Conditions | Product | Mechanism |

|---|---|---|---|

| Acidic, heat | 2-(4-Carboxypyridin-2-yl)acetic acid | Oxidizes methyl to carboxyl group . | |

| , -78°C | Ozonolysis products | Cleaves alkoxy groups; limited utility . |

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings, though the acetate group may require protection.

| Reaction | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | , | Biaryl derivatives | Moderate yields (50–70%) . |

| Buchwald-Hartwig | , Xantphos | Aminated pyridine derivatives | Requires deprotonation of amine . |

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-(4-methylpyridin-2-yl)acetate is utilized in the synthesis of various pharmaceutical compounds. Its structure allows it to serve as an intermediate in the production of drugs that target specific biological pathways.

Case Studies

- Antimicrobial Agents :

- Anti-inflammatory Drugs :

Agrochemical Applications

In agrochemistry, this compound is investigated for its potential as a pesticide or herbicide. Its efficacy in protecting crops from pests while being environmentally friendly makes it a candidate for sustainable agricultural practices.

Data Table: Agrochemical Efficacy

| Compound Derivative | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound derivative A | Aphids | 85 | |

| This compound derivative B | Fungal pathogens | 78 |

Material Science Applications

This compound has also found applications in material science, particularly in the synthesis of polymers and coatings that require specific chemical properties.

Case Studies

- Polymer Synthesis :

- Coatings :

Mechanism of Action

The mechanism of action of Methyl 2-(4-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is known to interact with enzymes and receptors in biological systems, influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Methyl 2-(4-methylpyridin-2-yl)acetate can be compared with other similar compounds, such as:

- Methyl 3-methoxy-9-methyl-5,6-dihydrobenzo[g]pyrido[1,2-a]indole-7-carboxylate

- Methyl 5-methyl-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylate

- Methyl (Z)-3-(tert-butylimino)-7-methyl-3H-thiazolo[3,4-a]pyridine-1-carboxylate

These compounds share structural similarities but differ in their specific functional groups and chemical properties, which can lead to different reactivity and applications. This compound is unique in its specific ester and pyridine functionalities, making it valuable for certain synthetic and research applications.

Biological Activity

Methyl 2-(4-methylpyridin-2-yl)acetate is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula , features a methyl group attached to a pyridine ring, which contributes to its unique chemical reactivity and biological interactions. The compound is often synthesized as an intermediate in organic chemistry and is noted for its versatility in various applications, including medicinal chemistry and agrochemical production.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors within biological systems. It is believed to modulate enzyme activity, influencing cellular processes such as inflammation and microbial resistance. However, the specific pathways and molecular targets remain under investigation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have shown that it exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective antibacterial properties, making it a candidate for further exploration as an antimicrobial agent .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research indicates that it may inhibit the release of pro-inflammatory cytokines, thus contributing to reduced inflammation in various models. This activity could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

- Antibacterial Activity : A study conducted on the antibacterial efficacy of this compound demonstrated its effectiveness against multiple strains of bacteria, with significant inhibition observed at lower concentrations compared to standard antibiotics .

- Cell Viability Assays : In cellular assays, this compound showed promising results in reducing cell viability in cancer cell lines, suggesting potential applications in oncology as an adjunct therapy .

Safety and Toxicity

While promising, the safety profile of this compound requires careful evaluation. Preliminary toxicity assessments indicate that while it possesses biological activity, further studies are essential to determine its safety margins and potential side effects when used therapeutically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.